molecular formula C8H15ClO B8684052 3-Methyl-2-propan-2-ylbutanoyl chloride

3-Methyl-2-propan-2-ylbutanoyl chloride

Cat. No.: B8684052
M. Wt: 162.66 g/mol
InChI Key: RYQCKXJIWPFZNI-UHFFFAOYSA-N
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Description

3-Methyl-2-propan-2-ylbutanoyl chloride is a branched acyl chloride with the molecular formula C₈H₁₃ClO and a molecular weight of 160.45 g/mol. Its structure features a butanoyl backbone (four-carbon chain) with a propan-2-yl (isopropyl) group at the second carbon and a methyl group at the third carbon, resulting in significant steric hindrance. Acyl chlorides are highly reactive intermediates in organic synthesis, commonly used for introducing acyl groups in reactions such as esterifications, amide formations, and Friedel-Crafts acylations. The steric bulk of this compound likely moderates its reactivity compared to less hindered analogs .

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

3-methyl-2-propan-2-ylbutanoyl chloride

InChI

InChI=1S/C8H15ClO/c1-5(2)7(6(3)4)8(9)10/h5-7H,1-4H3

InChI Key

RYQCKXJIWPFZNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-propan-2-ylbutanoyl chloride can be synthesized through the reaction of 2-isopropylisovaleric acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which replaces the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom, forming the acyl chloride. The reaction conditions usually include:

    Temperature: Reflux conditions (around 60-80°C)

    Solvent: Often performed in the absence of a solvent, but sometimes an inert solvent like dichloromethane is used

    Catalyst: No catalyst is typically required for this reaction

Industrial Production Methods

Industrial production of 3-Methyl-2-propan-2-ylbutanoyl chloride follows a similar route but on a larger scale. The process involves:

    Reactants: 2-isopropylisovaleric acid and thionyl chloride

    Reaction Vessel: Large-scale reactors with temperature control

    Purification: The product is purified through distillation to remove any unreacted thionyl chloride and by-products

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-propan-2-ylbutanoyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride group. Some common reactions include:

    Nucleophilic Substitution: Reacts with nucleophiles like amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4)

    Hydrolysis: Reacts with water to form 2-isopropylisovaleric acid and hydrochloric acid

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, water

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

3-Methyl-2-propan-2-ylbutanoyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds

    Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active ingredients

    Agrochemicals: Employed in the production of agrochemical compounds

    Material Science: Used in the preparation of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 3-Methyl-2-propan-2-ylbutanoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved include:

    Nucleophilic Attack: The chlorine atom is replaced by a nucleophile, forming a new bond

    Intermediate Formation: The reaction often proceeds through the formation of a tetrahedral intermediate

    Product Formation: The intermediate collapses to form the final product, releasing hydrochloric acid as a by-product

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-methyl-2-propan-2-ylbutanoyl chloride with other acyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Common Solvents)
3-Methyl-2-propan-2-ylbutanoyl chloride C₈H₁₃ClO 160.45 ~150 (estimated) Ether, THF, dichloromethane
Pivaloyl chloride (2,2-dimethylpropanoyl chloride) C₅H₉ClO 120.58 105–107 Non-polar solvents (hexane, toluene)
Isobutyryl chloride C₄H₇ClO 106.55 92–94 Ether, dichloromethane
Valeryl chloride (pentanoyl chloride) C₅H₉ClO 120.58 128–130 Chloroform, ether

Key Observations :

  • Boiling Points : The target compound’s boiling point is higher than pivaloyl chloride due to its larger molecular weight but lower than valeryl chloride (a straight-chain analog) because of branching-induced reduced intermolecular forces.
  • Solubility: Increased branching enhances solubility in non-polar solvents (e.g., pivaloyl chloride), but the target compound’s intermediate branching allows compatibility with both polar (THF) and non-polar solvents.
Hydrolysis Reactivity

Acyl chlorides undergo hydrolysis to form carboxylic acids. Steric hindrance significantly impacts reaction rates:

  • 3-Methyl-2-propan-2-ylbutanoyl chloride: Moderate reactivity due to hindered access to the electrophilic carbonyl carbon.
  • Pivaloyl chloride : Extremely slow hydrolysis due to three methyl groups at the α-carbon.
  • Isobutyryl chloride/Valeryl chloride : Rapid hydrolysis due to minimal steric hindrance.
Friedel-Crafts Acylation
  • Pivaloyl chloride : Requires strong Lewis acids (e.g., AlCl₃) for activation due to steric bulk.
  • 3-Methyl-2-propan-2-ylbutanoyl chloride: Likely necessitates similar catalytic conditions, with reduced efficiency compared to less hindered analogs like valeryl chloride.

Research Findings and Industrial Relevance

  • Synthetic Utility : The compound’s steric profile makes it suitable for synthesizing bulky esters and amides, which are valuable in pharmaceuticals and agrochemicals.
  • Environmental Behavior : Chloride byproducts from hydrolysis may contribute to environmental chloride concentrations, a parameter modeled in studies using ANN (artificial neural network) approaches .

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